molecular formula C14H17NO4 B188736 Diethyl 2-((phenylamino)methylene)malonate CAS No. 54535-22-7

Diethyl 2-((phenylamino)methylene)malonate

Cat. No.: B188736
CAS No.: 54535-22-7
M. Wt: 263.29 g/mol
InChI Key: PYPCDUKQEIPHAF-UHFFFAOYSA-N
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Description

Diethyl 2-((phenylamino)methylene)malonate is an organic compound with the molecular formula C₁₄H₁₇NO₄ It is a derivative of malonic acid and features a phenylamino group attached to the methylene carbon of the malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-((phenylamino)methylene)malonate can be synthesized through the reaction of diethyl malonate with aniline in the presence of a base. The general procedure involves the condensation of diethyl malonate with aniline under basic conditions to form the desired product. The reaction typically proceeds as follows:

  • Dissolve diethyl malonate in an appropriate solvent such as ethanol.
  • Add aniline to the solution.
  • Introduce a base, such as sodium ethoxide, to initiate the condensation reaction.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((phenylamino)methylene)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo further condensation reactions with other carbonyl compounds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Hydrolysis: Diethyl malonate and aniline.

    Condensation: Various substituted malonates depending on the reactants used.

Scientific Research Applications

Diethyl 2-((phenylamino)methylene)malonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Investigated for its properties in the development of new materials.

    Biological Studies: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of diethyl 2-((phenylamino)methylene)malonate involves its reactivity as a nucleophile and electrophile. The phenylamino group can donate electrons, while the ester groups can accept electrons, facilitating various chemical transformations. The compound can interact with enzymes and other proteins, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the phenylamino group.

    Diethyl phenylmalonate: Contains a phenyl group directly attached to the malonate ester.

    Diethyl (phenylacetyl)malonate: Features a phenylacetyl group attached to the malonate ester.

Uniqueness

Diethyl 2-((phenylamino)methylene)malonate is unique due to the presence of the phenylamino group, which imparts distinct reactivity and potential applications compared to other malonate derivatives. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

diethyl 2-(anilinomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCDUKQEIPHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295042
Record name Diethyl anilinomethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54535-22-7
Record name 54535-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl anilinomethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of aniline (25.6 g, 0.28 mol) and diethyl 2-(ethoxymethylene)malonate (62.4 g, 0.29 mol) was heated at 140-150° C. for 2 h. The mixture was cooled to room temperature and dried under reduced pressure to afford 2-phenylaminomethylene-malonic acid diethyl ester as a solid, which was used in the next step without further purification. 1H NMR (d-DMSO) δ 11.00 (d, 1H), 8.54 (d, J=13.6 Hz, 1H), 7.36-7.39 (m, 2H), 7.13-7.17 (m, 3H), 4.17-4.33 (m, 4H), 1.18-1.40 (m, 6H).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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